N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol This compound is known for its unique structural features, including a trifluoromethyl group and a cyclopropoxy group attached to a pyridine ring
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-(trifluoromethyl)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-8-4-7(18-6-2-3-6)5-14-9(8)10(11,12)13/h4-6,15H,2-3H2,1H3 |
InChI Key |
ZECXMKVMLZTKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide typically involves the use of trifluoromethylpyridine derivatives as key intermediates . One common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)pyridin-2-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine ring but have different substituents and applications.
Uniqueness
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
